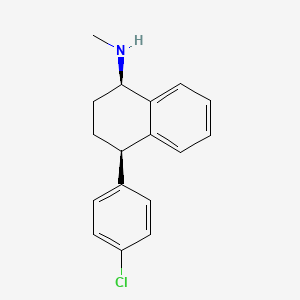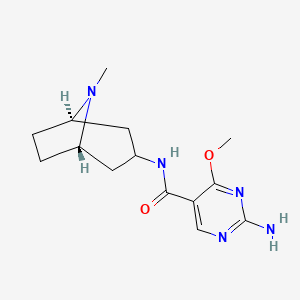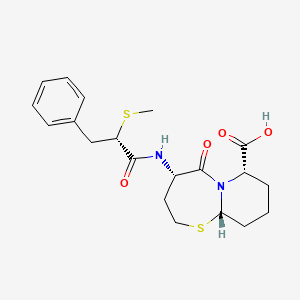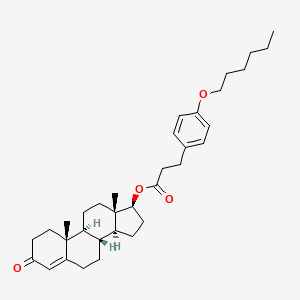
Testosterone hexyloxyphenyl propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Andradurin, known chemically as testosterone hexyloxyphenylpropionate, is an androgen and anabolic steroid. It is a testosterone ester, which means it is a derivative of testosterone with an ester group attached to it. This modification allows for a slower release of the hormone into the bloodstream when administered, making it useful for therapeutic purposes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of testosterone hexyloxyphenylpropionate involves the esterification of testosterone with hexyloxyphenylpropionic acid. The reaction typically requires an acid catalyst and is carried out under controlled temperature conditions to ensure the formation of the desired ester .
Industrial Production Methods: Industrial production of Andradurin follows similar principles but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Andradurin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives
Applications De Recherche Scientifique
Andradurin has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Medicine: Used in hormone replacement therapy and the treatment of conditions like hypogonadism.
Industry: Employed in the development of new anabolic steroids and performance-enhancing drugs .
Mécanisme D'action
Andradurin exerts its effects by binding to androgen receptors in various tissues. This binding activates the receptor, leading to changes in gene expression that promote the development of male characteristics and muscle growth. The molecular targets include androgen receptors in muscle, bone, and reproductive tissues. The pathways involved are primarily related to protein synthesis and cellular growth .
Comparaison Avec Des Composés Similaires
Testosterone Propionate: Another testosterone ester with a shorter duration of action.
Testosterone Enanthate: A longer-acting testosterone ester.
Testosterone Cypionate: Similar to testosterone enanthate but with slight differences in pharmacokinetics .
Uniqueness of Andradurin: Andradurin’s unique feature is its hexyloxyphenylpropionate ester, which provides a balance between the duration of action and the release rate of testosterone. This makes it particularly useful in clinical settings where a steady release of the hormone is desired .
Propriétés
Numéro CAS |
4838-37-3 |
|---|---|
Formule moléculaire |
C34H48O4 |
Poids moléculaire |
520.7 g/mol |
Nom IUPAC |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-(4-hexoxyphenyl)propanoate |
InChI |
InChI=1S/C34H48O4/c1-4-5-6-7-22-37-27-12-8-24(9-13-27)10-17-32(36)38-31-16-15-29-28-14-11-25-23-26(35)18-20-33(25,2)30(28)19-21-34(29,31)3/h8-9,12-13,23,28-31H,4-7,10-11,14-22H2,1-3H3/t28-,29-,30-,31-,33-,34-/m0/s1 |
Clé InChI |
GEZMYESNOKRHQS-BSIQDFODSA-N |
SMILES isomérique |
CCCCCCOC1=CC=C(C=C1)CCC(=O)O[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C |
SMILES canonique |
CCCCCCOC1=CC=C(C=C1)CCC(=O)OC2CCC3C2(CCC4C3CCC5=CC(=O)CCC45C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


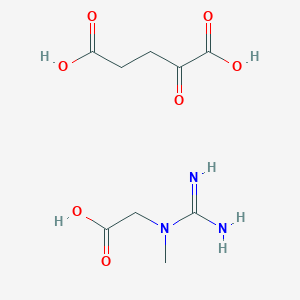
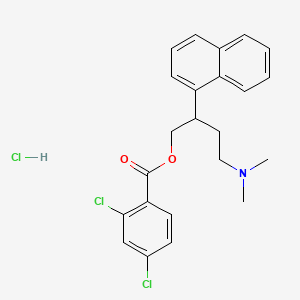
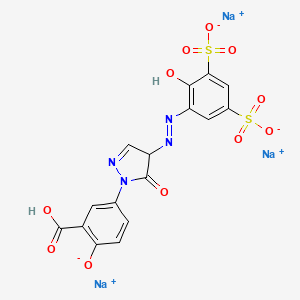
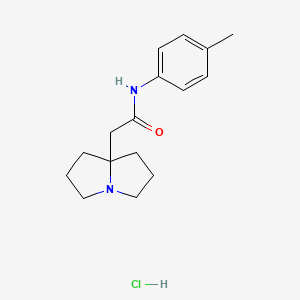
![4-benzhydrylidene-1-[(E)-4-(4-tert-butylphenyl)but-3-enyl]piperidine](/img/structure/B12769419.png)
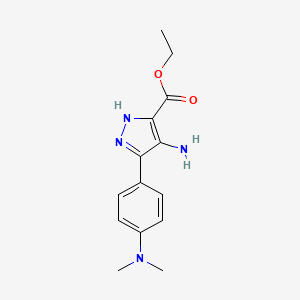
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methoxyphenyl]azo]-N-(2-ethoxyphenyl)-3-hydroxy-](/img/structure/B12769428.png)
![2-[bis(2-hydroxyethyl)amino]ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate](/img/structure/B12769438.png)



